molecular formula C9H15BrO3 B12449578 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- CAS No. 89276-36-8

2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-

Cat. No.: B12449578
CAS No.: 89276-36-8
M. Wt: 251.12 g/mol
InChI Key: DFJXYKOFAJADLL-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- is a chemical compound with a unique bicyclic structure. This compound is characterized by its three oxygen atoms forming a bicyclic ring system, which is further substituted with a 3-bromopropyl group and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a brominated alkylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the trioxabicyclo ring system can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromopropyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1-(3-bromopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO3/c1-8-5-11-9(12-6-8,13-7-8)3-2-4-10/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJXYKOFAJADLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COC(OC1)(OC2)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451803
Record name 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89276-36-8
Record name 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Bromopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
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